Somatropin

Pharmacodynamics Biosimilarity IGF-1

Somatropin (CAS 12629-01-5) is a 191-amino-acid recombinant human growth hormone identical to endogenous GH. Procure based on three differentiating factors: recombinant host system (E. coli vs. mammalian), final formulation (lyophilized powder requiring reconstitution vs. ready-to-use liquid, with or without benzyl alcohol), and dosing frequency (daily vs. once-weekly). The 86% reduction in annual injection burden with weekly regimens (52 vs. 365 injections) drives patient adherence. For cost-containment, biosimilar versions demonstrate equivalent IGF-1 pharmacodynamic response to the reference product. Verify preservative content to exclude benzyl alcohol for neonatal use.

Molecular Formula C990H1529N263O299S7
Molecular Weight 22124.12
CAS No. 12629-01-5
Cat. No. B1143576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSomatropin
CAS12629-01-5
Molecular FormulaC990H1529N263O299S7
Molecular Weight22124.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5.64 usp / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Somatropin CAS 12629-01-5: Comparative Analysis for Scientific and Industrial Procurement


Somatropin (CAS 12629-01-5) is a recombinant human growth hormone (rhGH) with an amino acid sequence identical to that of endogenously produced human growth hormone [1]. It is the active pharmaceutical ingredient in numerous branded and biosimilar products, including Genotropin, Omnitrope, Norditropin, and Saizen [2]. The global market for somatropin is robust, driven by its established use in treating growth hormone deficiency and other indications, with a compound annual growth rate (CAGR) of 6.5% [3]. This analysis focuses on the quantifiable, verifiable differentiation between somatropin products to inform scientific and procurement decisions.

Why Somatropin Products Are Not Automatically Interchangeable: A Scientific Rationale


Despite sharing an identical amino acid sequence, somatropin products are complex biologics, not simple generics. Their manufacturing processes, involving recombinant DNA technology in different host cells (e.g., *E. coli* for Genotropin and Omnitrope, vs. mammalian cells for Saizen), can lead to variations in product-related impurities and host cell proteins [1]. Furthermore, differences in final formulation—such as lyophilized powders requiring reconstitution versus ready-to-use liquid solutions, and the presence of different preservatives like benzyl alcohol—introduce variability in stability, ease of use, and safety profiles [2]. These factors preclude automatic substitution and necessitate a direct, evidence-based comparison to ensure comparable quality, efficacy, and safety for a specific application.

Somatropin Quantitative Evidence Guide: Head-to-Head Comparisons for Procurement Decisions


Pharmacodynamic (IGF-1) Bioequivalence: Omnitrope (Biosimilar) vs. Genotropin (Reference Product)

In a comparative pharmacokinetic and pharmacodynamic trial (EP00-104), the biosimilar somatropin product Omnitrope demonstrated pharmacodynamic equivalence to the reference product Genotropin. The primary biomarker for growth hormone action, insulin-like growth factor 1 (IGF-1), showed no clinically meaningful differences between the two products [1].

Pharmacodynamics Biosimilarity IGF-1

Non-Inferiority in Pediatric Growth Outcomes: Weekly Somatrogon vs. Daily Genotropin

The phase 3 global study compared the efficacy of once-weekly somatrogon (a long-acting somatropin) to once-daily Genotropin in prepubertal children with growth hormone deficiency (GHD). The primary endpoint was annualized height velocity (HV) at 12 months. The study demonstrated that once-weekly somatrogon was statistically non-inferior to the daily comparator [1]. A post-hoc analysis of Asian subjects confirmed this finding [2].

Pediatric Endocrinology Growth Hormone Deficiency Height Velocity

Comparative Long-Term Growth Outcomes in Pediatric GHD: Weekly vs. Daily Regimens

Long-term data from a phase 2 open-label extension (OLE) study provides evidence for the sustained efficacy of once-weekly somatrogon. Following an initial 12-month period comparing somatrogon to daily Genotropin, patients were followed for up to 5 years on a once-weekly regimen. The study showed progressive improvement in height standard deviation scores (SDS), with mean values approaching the normal range [1].

Long-Term Efficacy Pediatric GHD Height SDS

Comparative Variability in Formulation and Dosing Recommendations

An analysis of Canadian somatropin product monographs reveals significant variability in formulation (lyophilized powder vs. liquid solution), excipients (e.g., presence of benzyl alcohol), and administration formats (vials vs. prefilled pens). This heterogeneity extends to recommended dosing, which is inconsistent across products [1].

Formulation Dosing Pharmacovigilance

Impact of Dosing Regimen on Patient Compliance: Weekly vs. Daily Somatropin

The development and approval of long-acting somatropin formulations (e.g., somatrogon) are predicated on the established clinical benefit of improved patient compliance. While direct compliance data for somatropin is often proprietary, the shift from a daily (365 injections/year) to a weekly (52 injections/year) regimen is a quantifiable difference with a high potential to reduce treatment burden .

Compliance Dosing Regimen Health Economics

Somatropin Application Scenarios: Linking Product Attributes to Specific Use-Cases


Procurement for Pediatric GHD Treatment Protocols: Prioritizing Compliance

For healthcare systems or payers developing treatment protocols for pediatric growth hormone deficiency, the choice of a once-weekly somatropin product (e.g., somatrogon) over daily injections can be a strategic decision. The evidence from head-to-head trials demonstrates non-inferior efficacy [1] while reducing the annual injection burden by approximately 86% (from ~365 to 52 injections). This quantitative difference in dosing frequency is a critical factor for improving patient and family quality of life and potentially enhancing long-term adherence, which is essential for achieving optimal growth outcomes. This scenario is directly supported by the phase 3 non-inferiority data and the long-term growth outcome evidence.

Biosimilar Selection for Cost-Containment Initiatives

In scenarios where cost-containment is a primary driver, selecting a biosimilar somatropin like Omnitrope is a scientifically validated approach. Pharmacodynamic data confirms its equivalence to the reference product Genotropin in terms of IGF-1 response [1], the key biomarker for GH action. This evidence supports the interchangeability of Omnitrope from a clinical pharmacology perspective, allowing procurement managers to justify a switch to a lower-cost option without compromising therapeutic effect. This scenario is grounded in the direct head-to-head pharmacodynamic comparison.

Formulary Decisions for Specific Patient Populations (e.g., Neonates)

Formulary managers must consider product-specific excipients when selecting a somatropin product. For example, some somatropin formulations contain benzyl alcohol as a preservative, which is contraindicated in newborns due to the risk of 'gasping syndrome' [1]. Therefore, for a neonatal intensive care unit or a pediatric endocrinology practice that treats infants, the procurement decision must explicitly exclude products containing benzyl alcohol, regardless of other equivalence data. This highlights the non-interchangeability of somatropin products based on formulation and safety profiles.

Research on Long-Term Growth Outcomes and Real-World Effectiveness

Academic and clinical research centers investigating the long-term outcomes of growth hormone therapy would benefit from utilizing a once-weekly somatropin product. The long-term (5-year) data showing sustained improvement in height SDS to near-normal levels [1] provides a robust baseline for comparative effectiveness research. Furthermore, studying patient adherence patterns in a real-world setting with a weekly vs. daily regimen could yield valuable health economics and outcomes research (HEOR) data, leveraging the 86% reduction in injection frequency as a key variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Somatropin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.